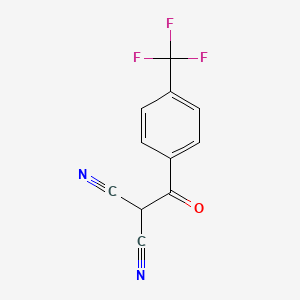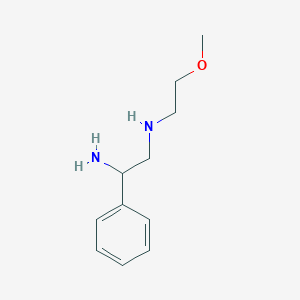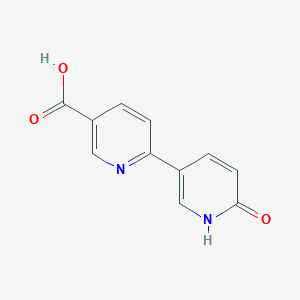
1-(3,5-Dibromopyridin-4-yl)ethan-1-ol
Overview
Description
1-(3,5-Dibromopyridin-4-yl)ethan-1-ol is a chemical compound characterized by the presence of a pyridine ring substituted with two bromine atoms at the 3 and 5 positions and an ethanol group at the 4 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Dibromopyridin-4-yl)ethan-1-ol typically involves the bromination of pyridine derivatives followed by the introduction of the ethanol group. One common method includes the bromination of 4-pyridinol using bromine in the presence of a suitable solvent, followed by reduction to introduce the ethanol group.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Dibromopyridin-4-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atoms can be reduced to form the corresponding hydrogenated pyridine derivative.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 1-(3,5-Dibromo-pyridin-4-yl)-acetaldehyde or 1-(3,5-Dibromo-pyridin-4-yl)-acetic acid.
Reduction: Formation of 1-(3,5-Dihydro-pyridin-4-yl)-ethanol.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3,5-Dibromopyridin-4-yl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3,5-Dibromopyridin-4-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine atoms and the ethanol group can influence its binding affinity and activity. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(3,5-Dibromo-pyridin-4-yl)-methanol: Similar structure but with a methanol group instead of ethanol.
1-(3,5-Dibromo-pyridin-4-yl)-acetaldehyde: Similar structure but with an aldehyde group instead of ethanol.
1-(3,5-Dibromo-pyridin-4-yl)-acetic acid: Similar structure but with a carboxylic acid group instead of ethanol.
Uniqueness
1-(3,5-Dibromopyridin-4-yl)ethan-1-ol is unique due to its specific substitution pattern and the presence of the ethanol group, which can influence its reactivity and interactions compared to similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C7H7Br2NO |
|---|---|
Molecular Weight |
280.94 g/mol |
IUPAC Name |
1-(3,5-dibromopyridin-4-yl)ethanol |
InChI |
InChI=1S/C7H7Br2NO/c1-4(11)7-5(8)2-10-3-6(7)9/h2-4,11H,1H3 |
InChI Key |
PFQSJKVUDHRNQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=NC=C1Br)Br)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



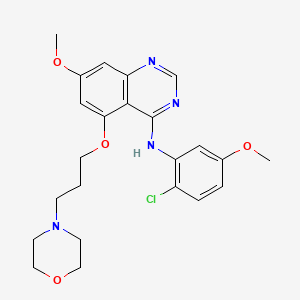

![2,4-Bis[(trifluoromethyl)sulfanyl]-1H-pyrrole](/img/structure/B8483713.png)
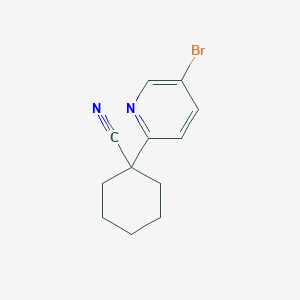
![N-(4-Bromophenyl)-4-[(dimethylsulfamoyl)amino]benzamide](/img/structure/B8483720.png)
![N-[2-methyl-4-(trifluoromethyl)phenyl]acetamide](/img/structure/B8483728.png)
